molecular formula C22H43NO2 B12645249 1-Aminobutyl oleate CAS No. 71607-50-6

1-Aminobutyl oleate

Cat. No.: B12645249
CAS No.: 71607-50-6
M. Wt: 353.6 g/mol
InChI Key: SBJNWEHQBBAMQJ-QXMHVHEDSA-N
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Description

1-Aminobutyl oleate is an organic compound with the molecular formula C22H43NO2. It is a fatty acid ester derived from oleic acid and 1-aminobutanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminobutyl oleate can be synthesized through the esterification of oleic acid with 1-aminobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Aminobutyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aminobutyl oleate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-aminobutyl oleate involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing oleic acid and 1-aminobutanol, which may exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminobutyl oleate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions.

Properties

CAS No.

71607-50-6

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

1-aminobutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22(24)25-21(23)19-4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11-

InChI Key

SBJNWEHQBBAMQJ-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCC)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCC)N

Origin of Product

United States

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